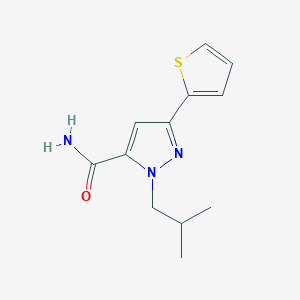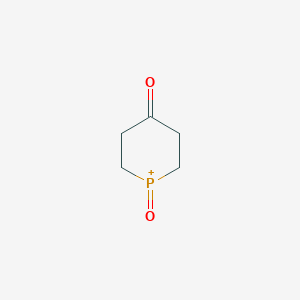
Phosphinan-4-one 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinan-4-one 1-oxide is a chemical compound with the molecular formula C5H9O2P. It is a member of the phosphine oxide family, characterized by the presence of a phosphorus atom bonded to an oxygen atom. This compound is of significant interest in various fields of chemistry due to its unique structural and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphinan-4-one 1-oxide can be synthesized through several methods. One common approach involves the oxidation of its corresponding phosphine precursor. This process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . Another method involves the cycloaddition reactions of thiochalcones with 1-phenyl-4H-phosphinin-4-one 1-oxide in a highly regio- and stereoselective manner .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphinan-4-one 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to its corresponding phosphine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Phosphine reagents, reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed: The major products formed from these reactions include higher oxidation state phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphinan-4-one 1-oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphinan-4-one 1-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Phosphinan-4-one 1-oxide can be compared with other similar compounds such as:
Phosphine oxides: These compounds share the P=O functional group but differ in their substituents and overall structure.
Phosphinanes: These are cyclic phosphine derivatives that may or may not contain an oxygen atom bonded to the phosphorus.
Phosphonates: These compounds contain a P-C bond and are structurally different from phosphine oxides.
Uniqueness: this compound is unique due to its specific ring structure and the presence of the P=O functional group.
Eigenschaften
Molekularformel |
C5H8O2P+ |
|---|---|
Molekulargewicht |
131.09 g/mol |
IUPAC-Name |
1-oxophosphinan-1-ium-4-one |
InChI |
InChI=1S/C5H8O2P/c6-5-1-3-8(7)4-2-5/h1-4H2/q+1 |
InChI-Schlüssel |
QFWSOBUELUVDDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[P+](=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13333747.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B13333755.png)

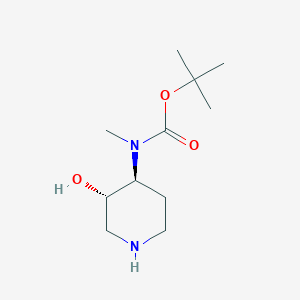
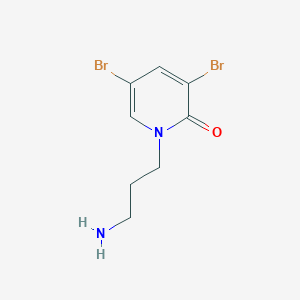

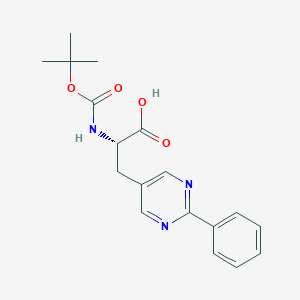
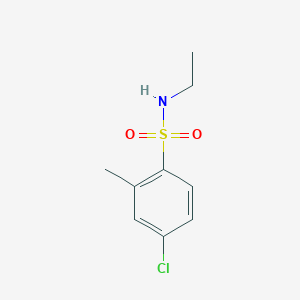
![3-[(Azetidin-1-yl)methyl]azetidine](/img/structure/B13333799.png)
![(R)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13333801.png)
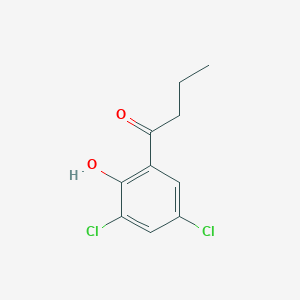
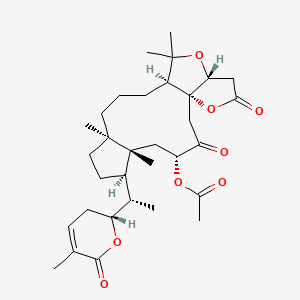
![5-bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13333838.png)
